molecular formula C20H23Cl2N3O2S B2859541 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215392-03-2

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No. B2859541
CAS RN: 1215392-03-2
M. Wt: 440.38
InChI Key: YFXYTEBSPZRBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3O2S and its molecular weight is 440.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Analysis

  • Novel derivatives of acetamide and thiazole compounds have been synthesized using carbodiimide condensation, showcasing the versatility of these chemical frameworks in drug design and synthesis. These compounds were characterized by various analytical techniques, demonstrating the potential for creating bioactive molecules with specific properties (Yu et al., 2014).

Antimicrobial and Antitumor Activities

  • A study on the synthesis and antimicrobial activity of 4-oxo-thiazolidine derivatives revealed the potential of chlorophenoxyacetate-based compounds as antimicrobial agents. Structural characterization and activity assessment supported the notion of their utility in developing new therapeutic agents (Patel, Mistry, & Desai, 2009).

  • Another research focused on the synthesis and evaluation of analgesic and anti-inflammatory activities of acetamide hydrochlorides, highlighting the pharmacological potential of these compounds. Their analgesic and anti-inflammatory effects were comparable to known medications, indicating their value in medicinal chemistry (Yusov et al., 2019).

Enzyme Inhibition and Molecular Docking Studies

  • The development of N-aryl/aralkyl derivatives of acetamide and their evaluation for α-glucosidase inhibitory potential underscore the importance of these compounds in addressing diseases like diabetes. Molecular docking studies further elucidated their interaction with biological targets, providing a foundation for drug development strategies (Iftikhar et al., 2019).

Photovoltaic and Photophysical Applications

  • Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs indicated their utility as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency and potential for use in photovoltaic applications, showcasing the versatility of acetamide derivatives beyond pharmacological uses (Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S.ClH/c1-14-4-9-17-18(12-14)27-20(22-17)24(11-10-23(2)3)19(25)13-26-16-7-5-15(21)6-8-16;/h4-9,12H,10-11,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXYTEBSPZRBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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